molecular formula C36H24CrN9NaO9S- B12343380 Chromate(2-),[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]-, disodium

Chromate(2-),[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]-, disodium

Cat. No.: B12343380
M. Wt: 833.7 g/mol
InChI Key: CUHIKCKLZWHTKW-UHFFFAOYSA-I
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Preparation Methods

The synthesis of Chromate(2-),[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]-, disodium involves several steps. The process typically starts with the diazotization of 2-hydroxy-4-nitroaniline, followed by coupling with 5-methyl-2-phenyl-3H-pyrazol-3-one to form the azo compound. This intermediate is then reacted with 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl to form the final product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Chromate(2-),[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]-, disodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a reagent for various analytical techniques In biology, it is used in staining procedures to visualize cellular componentsIn industry, it is used in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of Chromate(2-),[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]-, disodium involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar compounds to Chromate(2-),[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]-, disodium include other azo compounds and chromate complexes. These compounds share similar structural features but differ in their specific functional groups and metal ion coordination. The uniqueness of this compound lies in its specific combination of azo groups and chromate complexation, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C36H24CrN9NaO9S-

Molecular Weight

833.7 g/mol

IUPAC Name

sodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate

InChI

InChI=1S/C20H16N4O5S.C16H13N5O4.Cr.Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;;/h2-11H,1H3,(H3,21,22,23,25,26,27,28,29);2-9H,1H3,(H2,17,18,19,22,23);;/q;;+3;+1/p-5

InChI Key

CUHIKCKLZWHTKW-UHFFFAOYSA-I

Canonical SMILES

CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-].[Na+].[Cr+3]

Origin of Product

United States

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